NR2F1 agonist 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H30N4OS |

|---|---|

Molekulargewicht |

470.6 g/mol |

IUPAC-Name |

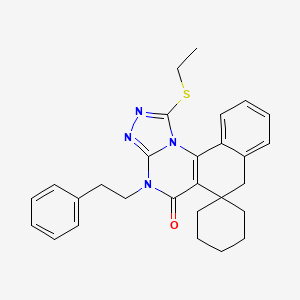

16-ethylsulfanyl-12-(2-phenylethyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one |

InChI |

InChI=1S/C28H30N4OS/c1-2-34-27-30-29-26-31(18-15-20-11-5-3-6-12-20)25(33)23-24(32(26)27)22-14-8-7-13-21(22)19-28(23)16-9-4-10-17-28/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3 |

InChI-Schlüssel |

YMOYEJYEEJZQCT-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=NN=C2N1C3=C(C(=O)N2CCC4=CC=CC=C4)C5(CCCCC5)CC6=CC=CC=C63 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Development of a Novel NR2F1 Agonist for Inducing Cancer Dormancy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical validation of a first-in-class agonist for the orphan nuclear receptor NR2F1. This agonist, identified as compound C26, has demonstrated the ability to induce a state of dormancy in malignant cells, presenting a promising therapeutic strategy for preventing metastatic cancer. This document details the experimental methodologies, quantitative data, and underlying signaling pathways associated with this novel compound.

Introduction to NR2F1 in Cancer

Nuclear receptor subfamily 2 group F member 1 (NR2F1), also known as COUP-TF1, is an orphan nuclear receptor that plays a critical role in embryonic development and has emerged as a master regulator of tumor cell dormancy.[1][2] In several cancer types, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and prostate cancer, elevated NR2F1 expression is associated with a quiescent or dormant state in disseminated tumor cells (DTCs), which can prevent the formation of overt metastases.[1][3] Proliferating cancer cells often exhibit epigenetic silencing of NR2F1.[2] Consequently, the pharmacological activation of NR2F1 represents a novel therapeutic approach to induce and maintain a dormant state in cancer cells, thereby preventing metastatic recurrence.

Discovery of NR2F1 Agonist 1 (C26)

The absence of a known endogenous ligand for NR2F1 necessitated a structure-based drug discovery approach. The agonist, referred to as "this compound" or compound C26, was identified through an in-silico screening process.

In Silico Screening Workflow

The discovery of C26 involved a multi-step computational screening protocol targeting the ligand-binding domain (LBD) of NR2F1. Due to the lack of an available crystal structure, a homology model of the NR2F1 LBD was generated. This model served as the basis for virtual screening of a chemical library. The general workflow is outlined below.

Preclinical Characterization and Efficacy of C26

Compound C26 was subjected to a series of in vitro and in vivo assays to validate its activity as an NR2F1 agonist and to determine its effects on cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of C26.

Table 1: In Vitro Activity of C26 in Luciferase Reporter Assays

| Assay Type | Cell Line | C26 Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SEM) |

| NR2F1-Luciferase Reporter | D-HEp3 | 0.2 | ~1.5 |

| NR2F1-Luciferase Reporter | D-HEp3 | 0.5 | 1.7 ± SEM |

| NR2F1-Luciferase Reporter | D-HEp3 | 1.0 | 1.9 ± SEM |

| RARE-Luciferase Reporter | HEK293T (with NR2F1 overexpression) | 0.1 | 2.4 ± SEM |

Table 2: Effect of C26 on Cell Fate in 3D Culture (Matrigel Assay)

| Cell Line | C26 Concentration (µM) | Outcome | Quantitative Result (Mean ± SEM) |

| T-HEp3 | 0.2 | Increase in single cells | Significant increase |

| T-HEp3 | 0.5 | Increase in single cells | Significant increase |

| T-HEp3 | 1.0 | Increase in single cells | Significant increase |

| T-HEp3 | 0.2 | Decrease in colonies (≥3 cells) | Significant decrease |

| T-HEp3 | 0.5 | Decrease in colonies (≥3 cells) | Significant decrease |

| T-HEp3 | 1.0 | Decrease in colonies (≥3 cells) | Significant decrease |

| SQ20B | 0.5 | Increase in single cells | Significant increase |

| FaDu | 0.5 | Increase in single cells | Significant increase |

Table 3: Effect of C26 on Gene Expression in CAM Tumors

| Gene | C26 Treatment | Fold Change in mRNA Levels (vs. DMSO) |

| NR2F1 | 0.5 µM daily for 7 days | 2.3-fold increase |

| SOX9 | 0.5 µM daily for 7 days | Significantly upregulated |

| RARβ | 0.5 µM daily for 7 days | Significantly upregulated |

| p27 | 0.5 µM daily for 7 days | Significantly upregulated |

Table 4: In Vivo Efficacy of C26

| Animal Model | Treatment Regimen | Outcome |

| Mouse Primary Tumor Model | 0.5 mg/kg/day, i.p., 3 weeks | Inhibition of primary tumor growth and lung metastasis |

NR2F1 Signaling Pathway and Mechanism of Action of C26

C26 activates NR2F1, leading to a self-regulated increase in NR2F1 mRNA and protein levels. This initiates a downstream transcriptional program that induces a dormant state in cancer cells. The key signaling events are depicted below.

The activation of NR2F1 by C26 leads to the upregulation of key dormancy-associated genes, including SOX9, RARβ, and the cyclin-dependent kinase inhibitor p27. This transcriptional program results in a G0/G1 cell cycle arrest and the induction of a quiescent state. Furthermore, RNA sequencing has revealed that C26 treatment leads to transcriptional changes associated with the inhibition of mTOR and PI3K signaling pathways, which are critical for cell growth and proliferation.

Detailed Experimental Protocols

In Silico Modeling and Virtual Screening

-

Homology Modeling: Since no crystal structure of the NR2F1 Ligand Binding Domain (LBD) was available, a homology model was built using MODELLER v9.10.

-

Virtual Screening: A library of approximately 110,000 drug-like compounds was screened against the NR2F1 LBD model using Autodock and eHITS programs.

-

Candidate Selection: The top 50 compounds from each program, along with the top 50 compounds ranked by the sum of their ranks from both programs, were selected.

-

Visual Inspection: The selected compounds were visually inspected in the context of the target-binding site to select the most promising candidates for in vitro testing.

Dual-Luciferase Reporter Assay

-

Cell Seeding: D-HEp3 or HEK293T cells are seeded in 96-well plates.

-

Transfection: For HEK293T cells, co-transfection with an NR2F1 expression vector and a luciferase reporter vector (e.g., RARE-luciferase or NR2F1-luciferase) is performed. D-HEp3 cells with high endogenous NR2F1 can be directly transfected with the reporter vector. A Renilla luciferase vector is co-transfected as an internal control.

-

Treatment: After 24 hours, cells are treated with varying concentrations of C26 (e.g., 0.2, 0.5, 1 µM) or DMSO as a vehicle control for 18 hours.

-

Cell Lysis: The culture medium is removed, cells are washed with PBS, and passive lysis buffer is added.

-

Luciferase Measurement: Firefly luciferase activity is measured first by adding Luciferase Assay Reagent II. Subsequently, Stop & Glo® Reagent is added to quench the firefly reaction and initiate the Renilla luciferase reaction.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in luciferase activity is calculated relative to the DMSO-treated control.

3D Matrigel Cell Growth Assay

-

Cell Seeding: T-HEp3, SQ20B, or FaDu cells are plated at low density in Matrigel.

-

Treatment: Cells are treated with DMSO or C26 at specified concentrations (e.g., 0.2, 0.5, or 1 µM).

-

Incubation: The cultures are maintained for 4 days.

-

Analysis: The number of single cells and colonies of three or more cells are counted manually under a microscope.

-

Immunostaining (Optional): Cells can be fixed and immunostained for proliferation markers like Ki-67 or for NR2F1 to assess protein levels and localization.

Chick Chorioallantoic Membrane (CAM) Assay

-

Egg Incubation: Fertilized chicken eggs are incubated for 7-8 days at 37°C with 50% humidity.

-

Cell Preparation: T-HEp3 cells are pre-treated with DMSO or C26 (e.g., 0.5 µM) for 6 days.

-

Inoculation: A window is cut into the eggshell, and the pre-treated cells are inoculated onto the CAM.

-

Treatment: The developing tumors are treated daily with DMSO or C26.

-

Tumor Harvest: After 7 days of growth, the tumors are excised.

-

Analysis: The harvested tumors are processed for RNA extraction (for qPCR analysis of gene expression) or dissociated for cytospin and immunostaining to analyze protein levels.

Conclusion and Future Directions

The discovery and characterization of the NR2F1 agonist C26 provide compelling proof-of-principle for a novel anti-metastatic therapy. By pharmacologically activating a dormant state in cancer cells, C26 has the potential to prevent the outgrowth of disseminated tumor cells into life-threatening metastases. The durable anti-metastatic effect observed even after treatment cessation suggests a long-lasting reprogramming of malignant cells. Future research will likely focus on optimizing the pharmacological properties of C26, evaluating its efficacy in a broader range of cancer models, and ultimately translating this promising therapeutic strategy into clinical applications for cancer patients at high risk of recurrence.

References

- 1. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]

- 2. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]

- 3. scholars.mssm.edu [scholars.mssm.edu]

The Gatekeeper of Cellular Slumber: An In-depth Technical Guide on the Role of NR2F1 in Cancer Cell Dormancy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic recurrence, often emerging years after primary tumor treatment, poses a significant challenge in oncology. This phenomenon is largely attributed to the ability of disseminated tumor cells (DTCs) to enter a state of dormancy, a reversible, non-proliferative state that renders them resistant to conventional therapies. A key regulator orchestrating this cellular hibernation is the Nuclear Receptor Subfamily 2 Group F Member 1 (NR2F1), also known as COUP-TF1. This technical guide provides a comprehensive overview of the pivotal role of NR2F1 in inducing and maintaining cancer cell dormancy, detailing its molecular mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a critical resource for researchers and drug development professionals seeking to understand and therapeutically target the dormant cancer cell state.

NR2F1: A Master Regulator of Cancer Cell Dormancy

NR2F1 is an orphan nuclear receptor that functions as a transcription factor, playing a crucial role in developmental processes. In the context of cancer, NR2F1 acts as a potent tumor suppressor by inducing a state of quiescence in cancer cells.[1][2] Its expression is often epigenetically silenced in proliferating cancer cells but becomes upregulated in dormant DTCs.[3][4] Evidence from various cancer models, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and prostate cancer, consistently points to NR2F1 as a central node in the induction and maintenance of tumor cell dormancy.[1] Downregulation of NR2F1 has been shown to trigger the reactivation of dormant tumor cells, leading to relapse and metastasis.

Molecular Mechanisms of NR2F1-Mediated Dormancy

NR2F1 orchestrates a complex transcriptional program that enforces a non-proliferative, dormant state. This is achieved through the regulation of key downstream targets and broader epigenetic modifications.

Transcriptional Regulation of Cell Cycle Inhibitors

Upon activation, NR2F1 directly binds to the promoters of and induces the expression of several key genes that collectively halt cell cycle progression. This includes:

-

SOX9 and RARβ: These transcription factors are direct targets of NR2F1 and act as crucial mediators of its dormancy-inducing effects.

-

CDK Inhibitors: NR2F1, through SOX9 and RARβ, upregulates cyclin-dependent kinase (CDK) inhibitors such as p27 (CDKN1B) and p16 (CDKN2A), which leads to a G0/G1 cell cycle arrest.

Epigenetic Reprogramming

NR2F1 also plays a significant role in reshaping the epigenetic landscape of cancer cells to favor a dormant state. It mediates global histone modifications and induces chromatin repression, effectively silencing pro-proliferative genes. This function may be linked to its ability to recruit chromatin-remodeling enzymes.

Regulation of Pluripotency and Stemness

Intriguingly, NR2F1-induced dormancy is associated with the expression of pluripotency genes, notably NANOG and SOX2. While seemingly contradictory to a quiescent state, this suggests that NR2F1 may induce a stem-like, undifferentiated state that contributes to the long-term survival and potential for future reactivation of dormant cells. In the bone marrow, a division of labor has been observed where NANOG regulates growth arrest signals while NR2F1 primarily controls survival pathways.

Signaling Pathways Involving NR2F1 in Dormancy

The induction and maintenance of dormancy by NR2F1 is governed by a network of signaling pathways.

The NR2F1-SOX9/RARβ-CDK Inhibitor Axis

This is the canonical pathway through which NR2F1 enforces cell cycle arrest.

Crosstalk with Other Signaling Pathways

NR2F1's function is integrated with other signaling pathways that regulate dormancy.

-

TGF-β Signaling: The TGF-β pathway can induce dormancy independently of NR2F1 through the transcription factor DEC2. However, TGF-β signaling is also enriched in tumors with high NR2F1 expression, suggesting potential crosstalk.

-

mTOR Signaling: Activation of NR2F1 has been shown to inhibit mTOR signaling, a key pathway for cell growth and proliferation. In melanoma, NR2F1 has been linked to resistance to BRAF and MEK inhibitors through the sustenance of mTORC1 signaling.

-

CXCL12/CXCR4 Axis: In salivary adenoid cystic carcinoma (SACC), NR2F1 has been shown to promote the expression of CXCL12 and CXCR4, enhancing invasion and metastasis while cells remain in a dormant state.

Quantitative Data on NR2F1 Function

The following tables summarize key quantitative findings from studies on NR2F1's role in cancer cell dormancy.

| Cancer Type | Model | Treatment/Condition | Analyte | Change | Reference |

| HNSCC | T-HEp3 cells (in vivo CAM model) | C26 (NR2F1 agonist) | NR2F1 mRNA | 2.3-fold increase | |

| HNSCC | T-HEp3 cells (in vivo CAM model) | C26 (NR2F1 agonist) | SOX9 mRNA | Significantly upregulated | |

| HNSCC | T-HEp3 cells (in vivo CAM model) | C26 (NR2F1 agonist) | RARβ mRNA | Significantly upregulated | |

| HNSCC | T-HEp3 cells (in vivo CAM model) | C26 (NR2F1 agonist) | p27 mRNA | Significantly upregulated | |

| HNSCC | T-HEp3 cells in Matrigel | C26 (NR2F1 agonist) | Nuclear NR2F1 Mean Fluorescence Intensity | Significant increase | |

| Salivary Adenoid Cystic Carcinoma | Patient Samples | N/A | NR2F1 Positive Expression | 23.73% (14/59) in SACC vs. 60% (6/10) in normal salivary gland |

Experimental Protocols for Studying NR2F1 in Dormancy

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols.

In Vitro 3D Culture Model for Dormancy

This protocol is used to assess the induction of a dormant phenotype in vitro.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., T-HEp3) at a low density in Matrigel to mimic the biology of solitary DTCs.

-

Treatment: Treat the cells daily with an NR2F1 agonist (e.g., C26 at concentrations of 0.2-1 µM) or a vehicle control (DMSO).

-

Incubation: Culture the cells for 4 days.

-

Analysis:

-

Phenotypic Assessment: Count the number of single cells versus colonies (clusters of 3 or more cells) under a light microscope. An increase in the percentage of single cells indicates a dormant phenotype.

-

Immunofluorescence: Fix and stain the cells for proliferation markers (e.g., Ki-67) and dormancy markers (e.g., NR2F1, p27) to confirm the cellular state.

-

In Vivo Spontaneous Metastasis Mouse Model

This model assesses the effect of NR2F1 activation on metastatic outgrowth.

Protocol:

-

Tumor Cell Injection: Subcutaneously inject GFP-tagged cancer cells (e.g., T-HEp3 PDX) into immunodeficient mice (e.g., BALB/c nu/nu).

-

Tumor Growth: Allow primary tumors to develop to a specific volume (e.g., 300 mm³).

-

Neoadjuvant Treatment: Administer the NR2F1 agonist (e.g., C26) or vehicle control intraperitoneally for a defined period (e.g., 5 days).

-

Primary Tumor Resection: Surgically remove the primary tumors.

-

Adjuvant Treatment: Continue treatment with the NR2F1 agonist or vehicle control.

-

Metastasis Monitoring: Monitor the mice for the development of metastases (e.g., in the lungs) over time.

-

Endpoint Analysis: At the experimental endpoint, harvest organs and analyze for the presence of DTCs and metastases. Characterize the phenotype of DTCs by immunostaining for NR2F1, p27, Ki-67, and phosphorylated S6 (p-S6) to confirm a dormant state (NR2F1hi/p27hi/Ki-67lo/p-S6lo).

RNA Sequencing (RNA-seq) of Dormant Cells

This protocol is used to identify the transcriptional programs regulated by NR2F1.

Protocol:

-

Cell Isolation: Isolate the cancer cell population of interest. For in vivo experiments, this may involve treating tumors with an NR2F1 agonist, dissociating the tumor tissue, and using fluorescence-activated cell sorting (FACS) to isolate GFP-positive cancer cells.

-

RNA Extraction: Extract total RNA from the isolated cells.

-

Library Preparation: Prepare sequencing libraries from the extracted mRNA.

-

Sequencing: Perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treatment and control groups. Perform gene set enrichment analysis to identify the signaling pathways and biological processes that are altered by NR2F1 activation.

Therapeutic Implications and Future Directions

The central role of NR2F1 in promoting cancer cell dormancy makes it an attractive therapeutic target.

-

Inducing Dormancy: The development of NR2F1-specific agonists, such as C26, provides a proof-of-concept for a therapeutic strategy aimed at inducing and maintaining a dormant state in DTCs to prevent metastatic relapse. This approach could be particularly valuable in the adjuvant setting after primary tumor removal.

-

Targeting Dormant Cells: While inducing dormancy is a promising strategy, dormant cells can still pose a long-term threat. A deeper understanding of the survival pathways active in NR2F1-high dormant cells, such as the potential role of NANOG, could unveil vulnerabilities that can be exploited to eradicate these quiescent cells.

-

Biomarkers: NR2F1 expression in DTCs could serve as a biomarker to identify patients with dormant disease who may benefit from dormancy-inducing therapies.

Future research should focus on further elucidating the complex regulatory networks governed by NR2F1, identifying additional small molecule modulators of its activity, and translating these findings into clinical applications to manage and ultimately prevent metastatic cancer. The role of NR2F1 in the tumor microenvironment, particularly in cancer-associated fibroblasts, also warrants further investigation as it may influence the dormant state of cancer cells.

References

Topic: NR2F1 Agonist 1 and its Effect on Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NR2F1 Agonist 1 (also identified as compound C26), a small molecule designed to specifically activate the nuclear receptor NR2F1. We will explore its mechanism of action, impact on downstream gene expression based on current research, and the detailed experimental protocols used to validate these findings. This document serves as a core resource for professionals engaged in oncology research and the development of novel therapeutics targeting cancer cell dormancy.

Core Mechanism: this compound Signaling

NR2F1 (Nuclear Receptor Subfamily 2 Group F Member 1), also known as COUP-TF1, is an orphan nuclear receptor that acts as a critical transcriptional regulator. It is implicated in inducing a state of cellular dormancy or quiescence in malignant cells.[1][2][3] this compound functions by binding to the ligand-binding domain (LBD) of the NR2F1 protein. This binding event triggers a conformational change, leading to the receptor's activation.[1][4] The activated NR2F1 then modulates the transcription of a specific set of downstream target genes. A key feature of this activation is a self-regulatory loop where the agonist-activated NR2F1 upregulates its own mRNA and protein expression, thereby amplifying its biological effects. This cascade ultimately results in the inhibition of cell cycle progression and the induction of a dormancy program, which has been shown to suppress tumor growth and metastasis.

Caption: Signaling pathway of this compound activation.

Quantitative Impact on Gene Expression

Treatment of cancer cells with this compound induces a distinct transcriptional program. The primary effect is the upregulation of NR2F1 itself and key genes associated with cell cycle arrest and dormancy. Concurrently, signaling pathways that promote proliferation, such as the PI3K/mTOR pathway, are downregulated. The specificity of this agonist has been confirmed through CRISPR-Cas9 knockout experiments, where its effects are abrogated in NR2F1-deficient cells.

Table 1: Upregulation of Dormancy-Associated Genes Summarizes the quantitative changes in mRNA levels in Head and Neck Squamous Cell Carcinoma (HNSCC) cells following treatment with this compound.

| Gene Target | Fold Change vs. Control | Experimental Context | Function |

| NR2F1 | 2.3-fold increase | In vivo CAM Tumors (0.5 µM C26) | Master regulator of dormancy program |

| SOX9 | Significantly Upregulated | In vivo CAM Tumors (0.5 µM C26) | Transcription factor, dormancy signature |

| RARβ | Significantly Upregulated | In vivo CAM Tumors (0.5 µM C26) | Retinoic acid receptor, dormancy signature |

| p27 (CDKN1B) | Significantly Upregulated | In vivo CAM Tumors (0.5 µM C26) | CDK inhibitor, induces G0/G1 cell cycle arrest |

Table 2: Agonist Activity Confirmation via Reporter Assay Details the results from a luciferase reporter assay used to confirm the direct agonistic activity of C26 on the NR2F1 pathway.

| Agonist Concentration | Fold Change in Luciferase Activity | Cell Line | Duration |

| 0.5 µM | 1.7-fold increase | D-HEp3 Cells | 18 hours |

| 1.0 µM | 1.9-fold increase | D-HEp3 Cells | 18 hours |

Experimental Protocols

The following protocols are foundational for studying the effects of this compound on gene expression and cellular function.

In Vivo Chicken Chorioallantoic Membrane (CAM) Assay

This assay provides an effective in vivo platform to assess tumor growth and gene expression changes.

-

Cell Preparation : T-HEp3 HNSCC cells are pre-treated for 6 days with either vehicle (DMSO) or 0.5 µM this compound.

-

Inoculation : Fertilized chicken eggs are incubated for 9 days. A window is cut into the shell, and pre-treated T-HEp3 cells are inoculated onto the CAM.

-

Treatment : Tumors are treated daily with the respective compound (DMSO or 0.5 µM C26).

-

Tumor Excision : After 7 days of growth, tumors are excised from the CAM.

-

Analysis : A portion of the tumor is used for RNA extraction and subsequent qPCR analysis to measure gene expression. Another portion can be dissociated for protein analysis via immunostaining.

Caption: Workflow for the in vivo CAM assay.

Quantitative PCR (qPCR) for Gene Expression

This protocol is used to quantify the mRNA levels of target genes.

-

RNA Extraction : Total RNA is extracted from cell pellets or tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and concentration are assessed via spectrophotometry.

-

cDNA Synthesis : A standardized amount of RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit.

-

qPCR Reaction : The qPCR reaction is prepared by mixing the synthesized cDNA with a qPCR master mix (containing polymerase, dNTPs, and SYBR Green or a probe) and gene-specific primers for targets (NR2F1, SOX9, etc.) and a housekeeping gene (e.g., GAPDH).

-

Thermocycling : The reaction is run on a real-time PCR machine with appropriate cycling conditions.

-

Data Analysis : The relative expression of target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing treated samples to the vehicle control.

Caption: Standard workflow for qPCR analysis.

Luciferase Reporter Assay

This cell-based assay is crucial for confirming that a compound directly activates a specific transcription factor.

-

Cell Transfection : HEK293T or D-HEp3 cells are co-transfected with two plasmids: one expressing the NR2F1 protein and a second "reporter" plasmid containing a luciferase gene downstream of a response element that NR2F1 can bind to (e.g., a RARE-luciferase reporter). A third plasmid expressing Renilla luciferase is often included for normalization.

-

Agonist Treatment : After allowing time for plasmid expression (approx. 24 hours), cells are treated with this compound (e.g., 0.5 µM, 1 µM) or vehicle (DMSO) for a set duration (e.g., 18 hours).

-

Cell Lysis : The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

-

Luminescence Measurement : The activity of both Firefly and Renilla luciferase is measured using a luminometer after the addition of their respective substrates.

-

Data Analysis : The Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. The normalized values from treated cells are then compared to the vehicle control to determine the fold-change in reporter activation.

Caption: Workflow for a luciferase reporter assay.

References

The Orphan Nuclear Receptor NR2F1: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor subfamily 2 group F member 1 (NR2F1), also known as COUP-TFI, is a highly conserved orphan nuclear receptor that plays a critical and multifaceted role in a diverse array of biological processes. This technical guide provides an in-depth exploration of the molecular functions of NR2F1, including its intricate involvement in neurodevelopment, cancer biology, and cellular signaling. We present a consolidation of quantitative data, detailed experimental protocols for studying NR2F1, and visual representations of its key signaling pathways and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the complex biology of NR2F1.

Introduction

NR2F1 is a member of the steroid/thyroid hormone receptor superfamily of transcription factors.[1] As an "orphan" nuclear receptor, its endogenous ligand has not yet been definitively identified, adding a layer of complexity to its regulation and function.[2] NR2F1 typically binds to DNA as a homodimer or heterodimer, recognizing specific response elements characterized by AGGTCA repeats.[3] Its function is highly context-dependent, acting as both a transcriptional activator and repressor by recruiting a diverse set of co-activators and co-repressors.[4] This dual functionality allows NR2F1 to orchestrate a wide range of cellular processes, from the precise regulation of embryonic development to the modulation of disease states in adult organisms.

Haploinsufficiency of NR2F1 in humans leads to Bosch-Boonstra-Schaaf Optic Atrophy Syndrome (BBSOAS), a neurodevelopmental disorder characterized by intellectual disability, optic atrophy, and other neurological abnormalities.[5] This highlights the critical role of NR2F1 in the proper development and function of the central nervous system. In the realm of oncology, NR2F1 has emerged as a key regulator of cancer cell dormancy and metastasis, with its expression levels correlating with different prognoses in various cancers.

This guide will delve into the core biological functions of NR2F1, presenting the current understanding of its molecular mechanisms, target genes, and involvement in key signaling pathways.

Molecular and Biological Functions of NR2F1

NR2F1 exerts its influence over a wide spectrum of biological processes, primarily through its role as a transcriptional regulator. Its functions are best understood in the contexts of neurodevelopment and cancer.

Role in Neurodevelopment

NR2F1 is a master regulator of central nervous system development, with its expression being tightly controlled both spatially and temporally. Its key functions in the developing brain include:

-

Neurogenesis and Progenitor Cell Fate: NR2F1 plays a crucial role in the proliferation and differentiation of neural progenitor cells. It influences the transition from proliferation to differentiation, thereby controlling the number of neurons produced.

-

Neuronal Migration and Cortical Patterning: NR2F1 is essential for the proper migration of newly formed neurons to their final destinations within the developing cortex. It helps establish the distinct areas and layers of the neocortex.

-

Axonal Guidance and Visual System Development: NR2F1 is involved in guiding the growth of axons, a critical process for establishing neural circuits. Its role is particularly prominent in the development of the visual system, and its deficiency is directly linked to the optic atrophy observed in BBSOAS.

Role in Cancer

The role of NR2F1 in cancer is complex and often contradictory, depending on the tumor type and cellular context.

-

Cancer Cell Dormancy: In several cancer types, including head and neck squamous cell carcinoma (HNSCC) and breast cancer, NR2F1 is a key inducer and maintainer of a dormant or quiescent state in disseminated tumor cells. This can prevent metastatic outgrowth for extended periods. Upregulation of NR2F1 in these contexts is associated with a better prognosis.

-

Tumor Progression and Metastasis: In contrast, in some cancers like lung adenocarcinoma, NR2F1 can promote tumor progression and metastasis. It has been shown to enhance the migration and invasion of tumor cells. This dual role underscores the importance of the cellular environment and the specific co-factors present in determining the ultimate effect of NR2F1 activity.

Quantitative Data on NR2F1 Function

Precise quantitative data is essential for understanding the molecular interactions and functional consequences of NR2F1 activity.

DNA Binding Specificity

NR2F1 binds as a homodimer to AGGTCA direct repeats, most commonly with a single nucleotide spacer (DR1). While specific dissociation constant (Kd) values for NR2F1 binding to its various response elements are not extensively documented in publicly available literature, its high affinity for these consensus sequences is well-established.

Tissue Expression Levels of NR2F1

The Genotype-Tissue Expression (GTEx) project provides valuable insights into the expression of NR2F1 across a wide range of human tissues. The following table summarizes the median expression levels in Transcripts Per Million (TPM).

| Tissue | Median Expression (TPM) |

| Brain - Frontal Cortex (BA9) | 15.04 |

| Brain - Hypothalamus | 27.0 |

| Ovary | High Expression Cluster |

| Adipose Tissue | Moderate Expression |

| Adrenal Gland | Moderate Expression |

| Artery - Tibial | Moderate Expression |

| Breast - Mammary Tissue | Moderate Expression |

| Cells - EBV-transformed lymphocytes | Low Expression |

| Cells - Transformed fibroblasts | Low Expression |

| Colon - Sigmoid | Moderate Expression |

| Esophagus - Mucosa | Moderate Expression |

| Heart - Atrial Appendage | Moderate Expression |

| Heart - Left Ventricle | Moderate Expression |

| Kidney - Cortex | Low Expression |

| Liver | Low Expression |

| Lung | Moderate Expression |

| Muscle - Skeletal | Low Expression |

| Nerve - Tibial | Moderate Expression |

| Pancreas | Low Expression |

| Pituitary | Moderate Expression |

| Prostate | Moderate Expression |

| Skin - Sun Exposed (Lower leg) | Low Expression |

| Small Intestine - Terminal Ileum | Moderate Expression |

| Spleen | Low Expression |

| Stomach | Moderate Expression |

| Testis | Low Expression |

| Thyroid | Moderate Expression |

| Uterus | Moderate Expression |

| Vagina | Moderate Expression |

| Data is compiled from the GTEx portal and the Human Protein Atlas. Specific TPM values for all tissues are accessible through these resources. |

Modulation of Target Gene Expression

The transcriptional activity of NR2F1 results in significant changes in the expression of its target genes. The table below provides examples of fold changes in target gene expression upon modulation of NR2F1 activity.

| Target Gene | Modulation of NR2F1 | Cell Type/Model | Fold Change in Expression | Reference |

| NR2F1 | Treatment with C26 (agonist) | T-HEp3 (HNSCC) | ~2.3-fold increase | |

| SOX9 | Treatment with C26 (agonist) | T-HEp3 (HNSCC) | Significant increase | |

| RARβ | Treatment with C26 (agonist) | T-HEp3 (HNSCC) | Significant increase | |

| p27 | Treatment with C26 (agonist) | T-HEp3 (HNSCC) | Significant increase | |

| MTP | shRNA knockdown of NR2F1 | Undifferentiated Caco-2 | ~1.5 to 2-fold increase | |

| SOX9 | Overexpression of NR2F1 | HNSCC cells | Upregulation | |

| RARβ | Overexpression of NR2F1 | HNSCC cells | Upregulation | |

| NANOG | Overexpression of NR2F1 | HNSCC cells | Upregulation |

Signaling Pathways Involving NR2F1

NR2F1 is integrated into complex signaling networks that regulate its activity and mediate its downstream effects.

NR2F1 and the Wnt/β-catenin Signaling Pathway

Recent evidence has implicated NR2F1 as a regulator of the Wnt/β-catenin signaling pathway, particularly in the context of cancer metastasis. NR2F1 can transcriptionally activate the expression of Microtubule-Actin Crosslinking Factor 1 (MACF1). MACF1, in turn, promotes the nuclear translocation of β-catenin, a key step in the activation of Wnt target genes that are involved in cell proliferation and migration.

NR2F1 and the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. In the context of BRAF-mutant melanoma, increased NR2F1 expression has been linked to resistance to targeted therapies (BRAF and MEK inhibitors). This resistance is associated with the sustained activity of the mTORC1 complex. While the direct molecular interaction between NR2F1 and mTORC1 components is still under investigation, it is clear that NR2F1 can influence mTORC1 signaling, leading to cell survival and therapeutic resistance.

NR2F1 in Cancer Cell Dormancy

NR2F1 is a master regulator of cancer cell dormancy, a state of reversible growth arrest. It orchestrates this process by transcriptionally activating key downstream effectors, including the transcription factors SOX9 and RARβ (Retinoic Acid Receptor Beta). These factors, in turn, induce the expression of cyclin-dependent kinase inhibitors (CDKIs) like p27, which leads to cell cycle arrest.

References

An In-Depth Technical Guide to the NR2F1 (COUP-TFI) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Receptor Subfamily 2 Group F Member 1 (NR2F1), also known as Chicken Ovalbumin Upstream Promoter-Transcription Factor I (COUP-TFI), is a critical orphan nuclear receptor that functions as a versatile transcription factor. It plays a pivotal role in a multitude of biological processes, most notably in neurodevelopment, and has been increasingly implicated in cancer progression and dormancy. This technical guide provides a comprehensive overview of the NR2F1 signaling pathway, with a focus on its activation, downstream effects, and the experimental methodologies used to elucidate its function. Detailed protocols for key assays, quantitative data on target gene modulation, and visual representations of the signaling cascade are presented to serve as a valuable resource for researchers in both academic and industrial settings.

Introduction to NR2F1 (COUP-TFI)

NR2F1 belongs to the steroid/thyroid hormone receptor superfamily and acts as a transcriptional regulator that can either activate or repress gene expression.[1][2] Structurally, NR2F1 contains a highly conserved DNA-binding domain (DBD) with two zinc finger motifs, and a ligand-binding domain (LBD) that facilitates dimerization.[3][4] Although it is classified as an orphan nuclear receptor due to the lack of a known endogenous ligand, its activity is crucial for various developmental processes.[1] Mutations in the NR2F1 gene are the cause of Bosch-Boonstra-Schaaf Optic Atrophy Syndrome (BBSOAS), a neurodevelopmental disorder characterized by intellectual disability, optic atrophy, and other neurological abnormalities. In the context of cancer, NR2F1 has a dual role, where it can inhibit the proliferation of early-stage cancer cells but also promote invasion and metastasis.

The NR2F1 Signaling Pathway

The activity of NR2F1 is regulated by various upstream signals and, in turn, it modulates a complex network of downstream target genes. NR2F1 typically binds to DNA response elements as a homodimer or as a heterodimer with other nuclear receptors, such as the Retinoid X Receptor (RXR). The consensus DNA binding site for NR2F1 is often a direct repeat of the AGGTCA sequence with a single nucleotide spacer (DR1).

Mechanisms of NR2F1 Action

NR2F1 can exert its regulatory effects through several mechanisms:

-

Direct Transcriptional Repression: NR2F1 can directly bind to the promoter or enhancer regions of target genes and recruit co-repressors, such as the Nuclear Receptor Co-repressor 1 (NCoR1), to inhibit transcription.

-

Direct Transcriptional Activation: In other contexts, NR2F1 can recruit co-activators to the transcriptional machinery to enhance gene expression.

-

Indirect Regulation: NR2F1 can also indirectly influence gene expression by interacting with other transcription factors, thereby modulating their activity.

Below is a diagram illustrating the different regulatory mechanisms of NR2F1.

References

Activating NR2F1: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Receptor Subfamily 2 Group F Member 1 (NR2F1), also known as COUP-TF1, is a transcription factor that plays a critical role in embryonic development, neurogenesis, and cellular differentiation. Recent research has illuminated its function as a master regulator of cancer cell dormancy, positioning it as a compelling therapeutic target for preventing metastatic relapse. Furthermore, its involvement in neurodevelopmental disorders and other pathologies suggests a broader therapeutic potential. This technical guide provides an in-depth overview of the core molecular mechanisms, experimental validation, and therapeutic strategies associated with the activation of NR2F1. We present a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the intricate signaling pathways governed by NR2F1.

Introduction

NR2F1 is an orphan nuclear receptor that can act as both a transcriptional activator and repressor, depending on the cellular context and the presence of co-regulators.[1][2] It is characterized by a DNA-binding domain with two zinc-finger motifs and a ligand-binding domain.[1][2] In the context of cancer, particularly in head and neck squamous cell carcinoma (HNSCC), breast, and prostate cancer, NR2F1 expression is often epigenetically silenced in proliferating tumor cells.[1] However, its expression is upregulated in dormant, disseminated tumor cells (DTCs), where it orchestrates a program of quiescence, thus preventing metastatic outgrowth.

The therapeutic activation of NR2F1 aims to mimic this natural dormancy-inducing mechanism. The discovery of small molecule agonists, such as C26, has provided a proof-of-concept for this strategy, demonstrating the potential to induce a dormant state in malignant cells and inhibit metastasis. Beyond oncology, the crucial role of NR2F1 in brain development and function, highlighted by the neurodevelopmental disorder Bosch-Boonstra-Schaaf Optic Atrophy Syndrome (BBSOAS) resulting from NR2F1 haploinsufficiency, suggests that targeted activation could have therapeutic implications in neurological conditions. This guide will delve into the technical details of harnessing the therapeutic potential of NR2F1 activation.

Quantitative Data on NR2F1 Activation

The following tables summarize the key quantitative findings from studies on the activation of NR2F1, primarily focusing on the effects of the specific agonist C26.

| Table 1: Effect of NR2F1 Agonist (C26) on Gene Expression in HNSCC Models | |||

| Gene | Treatment | Fold Change (mRNA levels) | Reference |

| NR2F1 | C26 (0.5 µM, 7 days, in vivo CAM model) | 2.3-fold increase | |

| SOX9 | C26 (in vivo CAM model) | Significantly upregulated | |

| RARβ | C26 (in vivo CAM model) | Significantly upregulated | |

| p27 | C26 (in vivo CAM model) | Significantly upregulated |

| Table 2: Functional Effects of NR2F1 Agonist (C26) | |||

| Assay | Treatment | Result | Reference |

| NR2F1-luciferase reporter assay (D-HEp3 cells) | C26 (0.5 µM, 18 hours) | 1.7-fold increase in luciferase expression | |

| NR2F1-luciferase reporter assay (D-HEp3 cells) | C26 (1 µM, 18 hours) | 1.9-fold increase in luciferase expression | |

| Cell Cycle Analysis (D-HEp3 cells) | C26 (0.5 µM, 48 hours) | Increase in G0/G1 phase cells from 7% to 41% |

Signaling Pathways of NR2F1 Activation

The activation of NR2F1 initiates a cascade of downstream events that collectively contribute to its therapeutic effects. The following diagrams illustrate the key signaling pathways.

NR2F1-Mediated Cancer Cell Dormancy Pathway

Activation of NR2F1 by agonists like C26 leads to a self-regulated increase in its own expression. NR2F1 then directly binds to the promoters of key downstream target genes, including SOX9, RARβ, and the cyclin-dependent kinase inhibitor p27, inducing their expression. This signaling cascade ultimately leads to cell cycle arrest in the G0/G1 phase, a hallmark of cellular dormancy.

Regulation of NR2F1 and Interaction with mTOR Signaling

The expression and activity of NR2F1 are subject to upstream regulation. In some contexts, TGF-β and p38 MAPK signaling can induce NR2F1 expression, contributing to a dormant state. Interestingly, activation of NR2F1 by C26 has been shown to suppress the mTOR signaling pathway, a key regulator of cell growth and proliferation. This suggests a crosstalk between the NR2F1-induced dormancy program and metabolic pathways.

NR2F1 in Fibrosis and STAT3 Signaling

In the context of fibrotic diseases such as cataracts, a different signaling axis involving NR2F1 has been identified. Here, transforming growth factor-beta 1 (TGF-β1) can lead to an accumulation of NR2F1 protein. NR2F1 then directly binds to the promoter of STAT3, activating its transcription and subsequent phosphorylation. This NR2F1-STAT3 axis promotes epithelial-mesenchymal transition (EMT), fibrosis, and apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the therapeutic potential of NR2F1 activation.

Cell Lines and Culture

-

HNSCC Cell Lines: T-HEp3 (highly proliferative) and D-HEp3 (dormant) cells are commonly used models.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

In Vitro 3D Matrigel Assay

This assay mimics the three-dimensional environment of tissues and is used to assess cell growth and dormancy.

-

Preparation: Coat the wells of a culture plate with Matrigel.

-

Cell Seeding: Plate a low density of cells onto the Matrigel.

-

Treatment: Treat the cells with the NR2F1 agonist (e.g., C26) or a vehicle control (e.g., DMSO).

-

Analysis: After a defined period (e.g., 4 days), fix and immunostain the cells for NR2F1 and other markers of interest. Analyze the mean fluorescence intensity of nuclear NR2F1.

In Vivo Chicken Chorioallantoic Membrane (CAM) Assay

The CAM model is a well-established in vivo system for studying tumor growth and metastasis.

-

Cell Preparation: Pre-treat tumor cells with the NR2F1 agonist or vehicle control.

-

Inoculation: Inoculate the pre-treated cells onto the CAM of fertilized chicken eggs.

-

Treatment: Continue daily treatment with the agonist or control.

-

Analysis: After a set period (e.g., 7 days), excise the tumors for further analysis, such as quantitative PCR (qPCR) to measure mRNA levels of NR2F1 and its target genes.

Mouse Xenograft and Experimental Metastasis Studies

-

Cell Injection: Inject tumor cells (e.g., 750 x 10^3 cells) subcutaneously into immunocompromised mice (e.g., BALB/c nu/nu).

-

Tumor Growth and Treatment: Monitor tumor growth. Once tumors reach a specific volume (e.g., ~300 mm³), treat the mice intraperitoneally with the NR2F1 agonist (e.g., 0.5 mg/kg/day) or vehicle control for a defined period.

-

Metastasis Analysis: After the treatment period, harvest organs such as the lungs to assess for the presence and state of disseminated tumor cells. Analyze markers such as NR2F1, p27, Ki-67, and p-S6 by immunohistochemistry or immunofluorescence.

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive, unbiased view of the transcriptional changes induced by NR2F1 activation.

-

Sample Preparation: Isolate RNA from treated and control cells or tumors.

-

Library Preparation: Prepare RNA-seq libraries according to standard protocols.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis: Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis.

Patient-Derived Organoids (PDOs)

PDOs are 3D cultures derived from patient tumors that closely recapitulate the characteristics of the original tumor.

-

Tissue Acquisition: Obtain patient tumor tissue through biopsy or surgical resection.

-

Organoid Establishment: Process the tissue and embed it in a basement membrane matrix with a specialized growth medium.

-

Treatment and Analysis: Once established, treat the organoids with NR2F1 agonists and assess their response, for example, by measuring changes in growth and the expression of dormancy markers.

Therapeutic Implications and Future Directions

The activation of NR2F1 holds significant therapeutic promise, primarily in the management of cancer metastasis. The ability of NR2F1 agonists to induce a durable state of dormancy in disseminated tumor cells offers a novel strategy to prevent or delay recurrence. Combination therapies, for instance, pairing NR2F1 agonists with mTOR inhibitors, may provide a synergistic effect in managing residual disease.

In the realm of neurodevelopmental disorders, the potential for NR2F1 activation is less explored but equally intriguing. For conditions like BBSOAS, which are caused by NR2F1 insufficiency, a therapeutic approach aimed at boosting the activity of the remaining functional NR2F1 could potentially ameliorate some of the symptoms. However, this remains a hypothetical strategy that requires extensive preclinical investigation.

The role of NR2F1 in fibrosis, particularly in the context of cataracts, suggests that modulating its activity could be a therapeutic avenue for these conditions as well. Further research is needed to elucidate the precise mechanisms and to develop targeted therapies that can selectively inhibit the pro-fibrotic functions of NR2F1 while preserving its beneficial roles.

Future research should focus on the development of more potent and specific NR2F1 agonists with favorable pharmacokinetic and safety profiles. A deeper understanding of the upstream and downstream signaling networks of NR2F1 in different cellular and disease contexts will be crucial for the successful clinical translation of NR2F1-targeted therapies. The use of advanced preclinical models, such as patient-derived organoids and humanized mouse models, will be instrumental in validating these therapeutic strategies.

Conclusion

The activation of NR2F1 represents a promising and multifaceted therapeutic strategy. Its role as a master regulator of cancer cell dormancy has been robustly demonstrated, and the development of specific agonists has paved the way for a new class of anti-metastatic therapies. While its therapeutic potential in neurodevelopmental disorders and fibrotic diseases is still in its infancy, the fundamental role of NR2F1 in cellular differentiation and homeostasis suggests that it is a target worthy of continued and intensified investigation. This technical guide provides a foundational understanding for researchers and drug developers to explore and harness the therapeutic potential of activating NR2F1.

References

The Dawn of a Potential Therapeutic Avenue: An In-depth Technical Guide on the Prospective Role of NR2F1 Agonists in Neurodevelopmental Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of NR2F1 agonists in neurodevelopmental research is a nascent and largely theoretical field. This guide synthesizes preclinical data from other domains, primarily oncology, to build a scientific rationale and propose a roadmap for future investigation into neurodevelopmental disorders such as Bosch-Boonstra-Schaaf Optic Atrophy Syndrome (BBSOAS).

Executive Summary

Nuclear Receptor Subfamily 2 Group F Member 1 (NR2F1), a critical transcriptional regulator, is fundamentally involved in the orchestration of brain development. Its haploinsufficiency is the genetic basis for Bosch-Boonstra-Schaaf Optic Atrophy Syndrome (BBSOAS), a neurodevelopmental disorder characterized by intellectual disability, visual impairment, and autistic traits.[1][2][3][4][5] The discovery of a specific NR2F1 agonist, compound C26, in the context of cancer research, presents a novel and compelling therapeutic hypothesis for BBSOAS and potentially other neurodevelopmental conditions linked to NR2F1 dysfunction. This document provides a comprehensive technical overview of the existing data on an NR2F1 agonist, its mechanism of action, and a proposed framework for its exploration in neurodevelopmental research.

The Role of NR2F1 in Neurodevelopment

NR2F1 is a key player in numerous facets of central nervous system development. Its functions include:

-

Regulation of Neural Progenitor Dynamics: NR2F1 modulates the proliferation and differentiation of neural progenitor cells, ensuring the correct number of neurons are generated. It has been shown to act as a temporal regulator, influencing cell cycle length in the developing cortex.

-

Cortical Patterning and Arealization: It plays a crucial role in defining the functional areas of the neocortex.

-

Neuronal Migration and Differentiation: NR2F1 is involved in guiding the migration of newly formed neurons to their correct locations and in their subsequent maturation.

-

Axonal Elongation and Arborization: The proper wiring of the brain is dependent on NR2F1, which influences the growth and branching of axons.

-

Mitochondrial Function: Recent studies have identified a role for NR2F1 in regulating the expression of nuclear-encoded mitochondrial genes in neurons, linking it to mitochondrial health and function.

Haploinsufficiency of NR2F1, as seen in BBSOAS, disrupts these processes, leading to structural and functional brain abnormalities. Therefore, a therapeutic strategy aimed at augmenting the activity of the remaining functional NR2F1 protein with a specific agonist holds significant promise.

NR2F1 Agonist 1 (C26): Preclinical Data from Oncology Research

The primary known NR2F1 agonist, C26, was identified through in-silico screening and has been characterized in the context of cancer, where it induces a state of cellular dormancy and suppresses metastasis.

Mechanism of Action

C26 functions as a specific agonist of NR2F1, leading to a cascade of downstream events:

-

Upregulation of NR2F1 Expression: Treatment with C26 has been shown to increase both NR2F1 mRNA and nuclear protein levels, suggesting a positive feedback loop.

-

Activation of Target Genes: C26-activated NR2F1 promotes the transcription of key downstream genes, including SOX9, RARβ, and the cyclin-dependent kinase inhibitor p27. These genes are associated with cell cycle arrest and a quiescent state.

-

Induction of a Dormancy Program: In cancer cells, this signaling cascade results in the inhibition of cell cycle progression and mTOR signaling, leading to a state of dormancy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of C26 in cancer models.

| Cell Line/Model | Treatment Concentration | Duration | Outcome | Fold Change/Percentage | Reference |

| T-HEp3 (HNSCC) | 0.5 µM C26 | 7 days (in vivo CAM) | NR2F1 mRNA levels | ~2.3-fold increase | |

| D-HEp3 (HNSCC) | 0.2, 0.5, 1 µM C26 | 18 hours | NR2F1-luciferase activity | ~1.5 to 1.9-fold increase | |

| T-HEp3 (HNSCC) | 0.5 µM C26 | 4 days (3D Matrigel) | Nuclear NR2F1 MFI | Significant increase | |

| T-HEp3 (HNSCC) | 0.5 µM C26 | 7 days (in vivo CAM) | SOX9 mRNA levels | Significant increase | |

| T-HEp3 (HNSCC) | 0.5 µM C26 | 7 days (in vivo CAM) | RARβ mRNA levels | Significant increase | |

| T-HEp3 (HNSCC) | 0.5 µM C26 | 7 days (in vivo CAM) | p27 mRNA levels | Significant increase |

HNSCC: Head and Neck Squamous Cell Carcinoma; CAM: Chorioallantoic Membrane; MFI: Mean Fluorescence Intensity.

Proposed Signaling Pathways and Experimental Workflows in a Neurodevelopmental Context

While the direct effects of C26 on neuronal cells are unknown, we can extrapolate a hypothetical signaling pathway and propose an experimental workflow for its investigation in neurodevelopmental disorders.

Visualizing the Pathways and Workflows

Caption: Known signaling pathway of NR2F1 agonist C26 in cancer cells.

Caption: Hypothetical signaling pathway for an NR2F1 agonist in a neurodevelopmental context.

Caption: Proposed workflow for preclinical validation of NR2F1 agonists.

Proposed Experimental Protocols for Neurodevelopmental Research

The following protocols are adapted from established methodologies in both oncology and neuroscience to provide a framework for testing NR2F1 agonists in a neurodevelopmental context.

In Vitro Model System: BBSOAS Patient-derived iPSC-neurons

-

Cell Culture:

-

Obtain fibroblasts or peripheral blood mononuclear cells from BBSOAS patients and healthy controls.

-

Reprogram to induced pluripotent stem cells (iPSCs) using standard protocols (e.g., Sendai virus-based).

-

Differentiate iPSCs into neural progenitor cells (NPCs) and subsequently into cortical neurons using established dual-SMAD inhibition protocols.

-

Culture neurons on poly-D-lysine/laminin-coated plates in appropriate neural maintenance media.

-

-

Agonist Treatment:

-

Prepare stock solutions of the NR2F1 agonist (e.g., C26) in DMSO.

-

On day in vitro (DIV) 21, treat mature neurons with a dose-response range of the agonist (e.g., 0.1 µM to 5 µM) or vehicle (DMSO).

-

Continue treatment for a specified duration (e.g., 7-14 days), with media and compound changes every 2-3 days.

-

Target Engagement and Molecular Analysis

-

Quantitative PCR (qPCR):

-

After treatment, lyse cells and extract total RNA using a commercial kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using SYBR Green or TaqMan probes for NR2F1 and predicted downstream targets (e.g., PAX6, SOX9, and genes identified via RNA-seq).

-

Normalize expression to a housekeeping gene (e.g., GAPDH).

-

-

Immunocytochemistry:

-

Fix treated neurons with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100 and block with 5% bovine serum albumin.

-

Incubate with primary antibodies against NR2F1, and neuronal markers (e.g., MAP2, Tuj1), and markers of neuronal maturity or function.

-

Incubate with fluorescently-labeled secondary antibodies and counterstain nuclei with DAPI.

-

Image using a confocal microscope and quantify nuclear NR2F1 fluorescence intensity.

-

-

RNA-Sequencing:

-

Extract high-quality RNA from treated and control neuronal cultures.

-

Perform library preparation and next-generation sequencing.

-

Analyze differential gene expression to identify pathways modulated by the NR2F1 agonist in a neuronal context.

-

Functional Rescue Assays

-

Multi-electrode Array (MEA):

-

Culture iPSC-derived neurons on MEA plates.

-

After maturation, record spontaneous network activity (spike rate, burst frequency, network synchrony) at baseline.

-

Apply the NR2F1 agonist or vehicle and record activity longitudinally over the treatment period.

-

Analyze changes in electrophysiological parameters to assess functional rescue.

-

-

Calcium Imaging:

-

Load treated and control neurons with a calcium indicator dye (e.g., Fluo-4 AM).

-

Record spontaneous calcium transients using a fluorescence microscope.

-

Analyze the frequency, amplitude, and synchronicity of calcium events as a measure of neuronal network activity.

-

Future Directions and Conclusion

The repurposing of an NR2F1 agonist for neurodevelopmental disorders is a promising, albeit unproven, therapeutic strategy. The immediate next steps for the research community should focus on validating the preclinical hypotheses outlined in this guide. Key research questions include:

-

Does the NR2F1 agonist C26, or a future brain-penetrant analog, effectively upregulate NR2F1 and its target genes in human neurons?

-

Can agonist treatment rescue the cellular and functional deficits observed in BBSOAS patient-derived neurons and brain organoids?

-

What is the safety and efficacy profile of NR2F1 agonism in a preclinical in vivo model of BBSOAS?

Answering these questions will require a concerted effort from academic researchers, patient advocacy groups like the NR2F1 Foundation, and the pharmaceutical industry. While significant research is required, the activation of NR2F1 represents a rational and targeted approach to address the root cause of BBSOAS, offering a beacon of hope for a novel therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Structural and Functional Aspects of the Neurodevelopmental Gene NR2F1: From Animal Models to Human Pathology [frontiersin.org]

- 3. Structural and Functional Aspects of the Neurodevelopmental Gene NR2F1: From Animal Models to Human Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ibv.unice.fr [ibv.unice.fr]

- 5. alliancegenome.org [alliancegenome.org]

Understanding the Structure-Activity Relationship of NR2F1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Subfamily 2 Group F Member 1 (NR2F1), also known as COUP-TF1, is an orphan nuclear receptor that plays a critical role in embryonic development, neurogenesis, and cellular differentiation.[1] Emerging evidence has highlighted its significance as a therapeutic target in oncology, particularly in the context of cancer cell dormancy.[2][3] Agonists of NR2F1 have the potential to induce a state of prolonged quiescence in disseminated tumor cells, thereby preventing metastatic outgrowth.[2][4] This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of NR2F1 agonists, with a focus on the discovery, characterization, and signaling pathways of known agonists.

A Note on the Current State of NR2F1 Agonist SAR: It is important to note that the exploration of NR2F1 agonists is a relatively nascent field. As such, the body of literature on the structure-activity relationships of a diverse range of chemical scaffolds is limited. The majority of the publicly available data centers on a single potent agonist, C26. Therefore, this guide will primarily focus on the detailed characterization of this molecule as a foundational case study, while also outlining the methodologies that will be crucial for the development and SAR profiling of future NR2F1 agonists.

Discovery and Characterization of NR2F1 Agonist C26

The identification of the first potent and specific NR2F1 agonist, compound C26, was achieved through a structure-based virtual screening approach. Due to the lack of an experimental crystal structure for the NR2F1 ligand-binding domain (LBD), a homology model was constructed based on the LBD of the retinoic acid receptor alpha (RXRα), which shares approximately 40% sequence identity. This model of the active conformation of the NR2F1 LBD was then used to screen a library of over 100,000 drug-like small molecules.

Chemical Structure and Properties of C26

| Compound Name | Chemical Structure | CAS Number | Molecular Formula |

| NR2F1 agonist 1 (C26) | [Image of the chemical structure of C26] | 374101-64-1 | C28H30N4OS |

Note: An image of the chemical structure of C26 would be inserted here in a final document.

Biological Activity of C26

The primary biological function of C26 as an NR2F1 agonist is the induction of a cancer cell dormancy program. This is achieved through the upregulation of NR2F1 itself and its downstream target genes.

| Assay | Cell Line | Concentration of C26 | Result |

| NR2F1-luciferase reporter assay | D-HEp3 | 0.5 µM, 1 µM | Significant induction of luciferase expression. |

| RARE-luciferase reporter assay | HEK293T (with NR2F1 overexpression) | 0.1 µM | Significant induction of luciferase activity. |

| Gene Expression (qPCR) | T-HEp3 tumors (in vivo) | 0.5 µM | 2.3-fold increase in NR2F1 mRNA levels. |

| Gene Expression (qPCR) | T-HEp3 tumors (in vivo) | 0.5 µM | Significant upregulation of SOX9, RARβ, and p27 mRNA levels. |

| Cell Cycle Analysis | D-HEp3 | 0.5 µM | Induction of cell cycle arrest at G0/G1. |

| In vivo tumor growth | Mouse model | 0.5 mg/kg/day (i.p.) | Inhibition of primary tumor growth and metastatic growth in the lungs. |

NR2F1 Signaling Pathways

Activation of NR2F1 by an agonist like C26 initiates a signaling cascade that leads to the establishment of a dormancy phenotype in cancer cells. This pathway involves the transcriptional regulation of key genes involved in cell cycle control and differentiation.

References

- 1. Structural and Functional Aspects of the Neurodevelopmental Gene NR2F1: From Animal Models to Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An NR2F1-specific agonist suppresses metastasis by inducing cancer cell dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An NR2F1-specific agonist suppresses metastasis by inducing cancer cell dormancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

NR2F1: A Pivotal Regulator of Cancer Dormancy and a Novel Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The orphan nuclear receptor NR2F1 (Nuclear Receptor Subfamily 2 Group F Member 1), also known as COUP-TF1, has emerged as a critical regulator of cancer cell dormancy, a state of reversible growth arrest that enables tumor cells to survive for extended periods, evade therapies, and contribute to metastatic relapse. This technical guide provides a comprehensive overview of NR2F1's role in oncology, its potential as a therapeutic target, and the experimental methodologies to investigate its function. Evidence suggests that NR2F1 expression is frequently downregulated in primary tumors but upregulated in dormant disseminated tumor cells (DTCs). Its re-expression can induce a quiescent state, presenting a novel therapeutic strategy to prevent metastatic outgrowth. This document details the signaling pathways governed by NR2F1, presents quantitative data on its expression and functional effects, and provides detailed experimental protocols for its study.

The Dual Role of NR2F1 in Cancer Progression

NR2F1's function in cancer is context-dependent, acting as both a promoter of dormancy and, in some instances, a contributor to invasion and metastasis. This duality underscores the complexity of its signaling and the importance of understanding its regulatory networks.

NR2F1 as a Master Regulator of Tumor Dormancy

A growing body of evidence highlights NR2F1 as a key factor in inducing and maintaining a dormant state in cancer cells. Upregulation of NR2F1 is observed in dormant head and neck squamous cell carcinoma (HNSCC), prostate cancer, and breast cancer cells[1][2][3][4]. In dormant DTCs from prostate cancer patients, NR2F1 expression has been detected years after primary tumor removal[1]. High NR2F1 expression in DTCs is associated with a longer disease-free period, suggesting its role in maintaining a clinically undetectable, quiescent state. Mechanistically, NR2F1 orchestrates a dormancy program by upregulating key transcription factors and cell cycle inhibitors.

The Controversial Role of NR2F1 in Invasion and Metastasis

Conversely, some studies have implicated NR2F1 in promoting cancer cell invasion and metastasis. In salivary adenoid cystic carcinoma (SACC), NR2F1 overexpression enhanced migration and invasion. Similarly, in some contexts, NR2F1 has been linked to the promotion of epithelial-mesenchymal transition (EMT), a process critical for metastasis. This apparent contradiction may be explained by the cellular context, the tumor microenvironment, and the specific signaling pathways that are active. It is plausible that NR2F1's primary role is to induce a quiescent, stem-like state, which may inadvertently endow cells with enhanced migratory capabilities under certain stimuli.

Quantitative Insights into NR2F1 Expression and Function

Quantitative analysis of NR2F1 expression and the effects of its modulation are crucial for understanding its clinical relevance and therapeutic potential.

Table 1: NR2F1 Expression in Human Cancers

| Cancer Type | NR2F1 Expression in Primary Tumor vs. Normal Tissue | NR2F1 Expression in Dormant/Metastatic Cells | Prognostic Significance of High NR2F1 | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Downregulated | Upregulated in dormant cells | Longer disease-free periods | |

| Prostate Cancer | Downregulated | Upregulated in dormant DTCs | Longer disease-free periods | |

| Breast Cancer | Downregulated | Upregulated in dormant DTCs | Associated with better prognosis in DTC-positive patients | |

| Salivary Adenoid Cystic Carcinoma (SACC) | Lower than normal salivary gland (23.73% positive in SACC vs. 60% in normal) | Correlated with metastasis and relapse | Associated with recurrence and metastasis | |

| Ovarian Cancer | Positively correlated with advanced stage | - | Associated with poorer overall survival | |

| Melanoma | Higher expression in non-tumor samples | Upregulated in drug-tolerant, invasive cells | Associated with resistance to targeted therapy |

Table 2: Quantitative Effects of NR2F1 Modulation

| Experimental System | Modulation | Quantitative Effect | Reference |

| HNSCC Cell Lines (T-HEp3) | Treatment with NR2F1 agonist (C26) | 2.3-fold increase in NR2F1 mRNA | |

| HNSCC Cell Lines (T-HEp3) | Treatment with NR2F1 agonist (C26) | Significant upregulation of SOX9, RARβ, and p27 mRNA | |

| HEK293T Cells | Transfection with NR2F1 and treatment with C26 (0.5µM and 1µM) | 1.7- and 1.9-fold increase in luciferase reporter activity, respectively | |

| SACC Cell Lines (SACC-83, SACC-LM) | NR2F1 Overexpression | Upregulation of CXCL12 and CXCR4 expression | |

| SACC Cell Lines (SACC-83, SACC-LM) | NR2F1 Knockdown | Downregulation of CXCL12 and CXCR4 expression |

Signaling Pathways and Regulatory Networks

NR2F1 is a central node in a complex network of signaling pathways that collectively control the fate of cancer cells.

Upstream Regulation of NR2F1

The expression of NR2F1 is dynamically regulated by epigenetic mechanisms and signaling pathways activated by the tumor microenvironment.

-

Epigenetic Regulation: In proliferating cancer cells, the NR2F1 promoter is often hypermethylated, leading to its silencing. Treatment with DNA demethylating agents like 5-Aza-cytidine (5-Aza-C) in combination with retinoic acid (RA) can restore NR2F1 expression.

-

TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway, particularly TGF-β2 in the bone marrow microenvironment, can induce NR2F1 expression, contributing to the establishment of dormancy.

-

p38 MAPK Pathway: Stress-activated p38 mitogen-activated protein kinase (MAPK) signaling is also implicated in the upregulation of NR2F1 in response to microenvironmental cues.

Downstream Effectors of NR2F1-Mediated Dormancy

Once expressed, NR2F1 acts as a transcription factor to orchestrate a gene expression program that leads to cell cycle arrest and a dormant phenotype.

-

SOX9 and RARβ: NR2F1 directly binds to the promoters of SOX9 and RARB (encoding Retinoic Acid Receptor Beta), two key transcription factors that are essential for the induction of quiescence.

-

CDK Inhibitors: The dormancy program initiated by NR2F1 involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p27, leading to G0/G1 cell cycle arrest.

-

NANOG and Pluripotency: Intriguingly, NR2F1 can also induce the expression of the pluripotency factor NANOG, which contributes to the survival and dormancy of DTCs, particularly in the bone marrow microenvironment.

-

Chromatin Repression: NR2F1 can induce global chromatin repression, further reinforcing a long-term dormant state.

NR2F1 and Pro-Metastatic Signaling

In specific contexts, NR2F1 has been shown to activate pathways that can promote cell migration and invasion.

-

CXCL12/CXCR4 Axis: In SACC, NR2F1 can upregulate the expression of the chemokine CXCL12 and its receptor CXCR4, a pathway well-known for its role in cell trafficking and metastasis.

Therapeutic Targeting of NR2F1

The ability of NR2F1 to induce and maintain a dormant state in cancer cells makes it an attractive therapeutic target. The goal is not to kill the cancer cells directly but to keep them in a quiescent state, thereby preventing metastatic recurrence.

NR2F1 Agonists: A Pro-Dormancy Therapy

A novel therapeutic strategy involves the use of small molecule agonists to activate NR2F1 in cancer cells where it is silenced.

-

C26 - A Specific NR2F1 Agonist: A recently identified small molecule, C26, has been shown to be a specific agonist of NR2F1. Treatment of HNSCC cells with C26 leads to a self-regulated increase in NR2F1 expression and the induction of a dormancy program. In preclinical models, C26 treatment inhibited lung metastasis by inducing a dormant phenotype in DTCs, characterized by high levels of NR2F1 and p27, and low levels of the proliferation marker Ki-67.

Epigenetic Therapies to Reactivate NR2F1

Given that NR2F1 is often epigenetically silenced in proliferating tumors, therapies that reverse this silencing are a promising approach.

-

Combination Therapy: The combination of a DNA demethylating agent (5-Aza-C) and a retinoic acid receptor agonist (all-trans retinoic acid, atRA) can effectively restore NR2F1 expression and induce dormancy across various cancer types.

References

Preliminary Safety Profile of NR2F1 Agonist 1 (C26): An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary toxicity and safety-related findings for the novel nuclear receptor subfamily 2 group F member 1 (NR2F1) agonist, commonly identified as C26. The content herein is collated from foundational preclinical research, offering a detailed look at the available in vivo safety data, cellular effects, and the experimental methodologies employed in these initial studies.

Executive Summary

NR2F1 agonist 1 (C26) is a small molecule designed to activate the nuclear receptor NR2F1, a key regulator of cancer cell dormancy.[1][2][3][4][5] Preclinical studies have primarily focused on its efficacy in suppressing tumor growth and metastasis by inducing a quiescent state in malignant cells. This document synthesizes the currently available, albeit limited, data on the toxicological profile of C26, with a focus on in vivo observations in murine models. The findings suggest a favorable preliminary safety profile at therapeutically effective doses, with no significant adverse effects reported in key physiological systems.

In Vivo Toxicity Assessment in Murine Models

The principal investigation into the in vivo toxicity of this compound was conducted in the context of its anti-metastatic efficacy. These studies in mice provide the most direct, though preliminary, evidence of the compound's safety.

Study Design and Observations

Summary of In Vivo Safety Findings

The results of the in vivo toxicity evaluation are summarized in the table below.

| Parameter Assessed | Observation | Citation |

| General Health | No noticeable negative side effects were observed during the treatment period. | |

| Body Weight | No weight loss was recorded in mice receiving either continuous or interrupted C26 treatment. | |

| Gross Pathology | Autopsies performed at the end of the treatment revealed no signs of gross toxicity. | |

| Hematology | Complete blood count (CBC) analysis showed no evidence of blood toxicity. | |

| Clinical Chemistry | Liver and kidney function analyses indicated no signs of hepatic or renal toxicity. |

These findings, as determined by a veterinary pathologist, suggest that C26 is well-tolerated in mice at a dose of 0.5 mg/kg/day for at least three weeks, with no evidence of acute or sub-acute toxicity in the examined organs and systems.

Cellular Mechanisms and Off-Target Effects

Understanding the cellular impact of this compound is crucial for predicting potential toxicities. The available data centers on its on-target activity and lack of apoptosis induction.

Induction of Cell Cycle Arrest and Dormancy

This compound functions by up-regulating NR2F1 and its downstream target genes, which are involved in inducing a state of cellular quiescence. Specifically, C26 treatment leads to an increase in the expression of SOX9, RARβ, and the cyclin-dependent kinase inhibitor p27. This cascade of gene activation results in cell cycle arrest at the G0/G1 phase.

Apoptosis Induction

In the chick chorioallantoic membrane (CAM) model, an in vivo system for studying tumor growth, treatment with C26 did not lead to an increase in the percentage of cells positive for cleaved caspase-3, a key marker of apoptosis. This suggests that the anti-tumor effect of C26 is primarily cytostatic (inducing dormancy) rather than cytotoxic (inducing cell death).

Specificity and Off-Target Activity